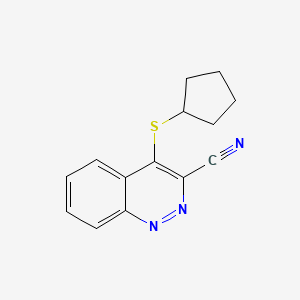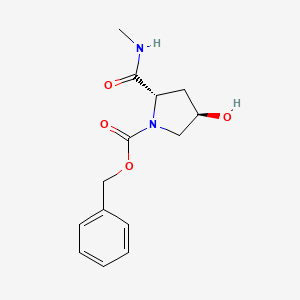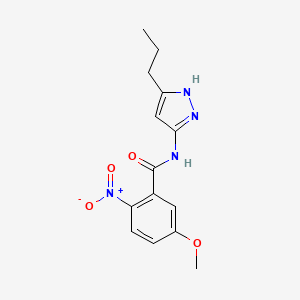
4-Cyclopentylsulfanylcinnoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopentylsulfanylcinnoline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of cinnoline derivatives that are known to exhibit a wide range of biological activities. The unique structural features of 4-Cyclopentylsulfanylcinnoline-3-carbonitrile make it an attractive target for drug discovery.
Mécanisme D'action
The exact mechanism of action of 4-Cyclopentylsulfanylcinnoline-3-carbonitrile is not fully understood. However, it is believed to exert its biological activity by inhibiting key enzymes and signaling pathways that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-Cyclopentylsulfanylcinnoline-3-carbonitrile exhibits a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Cyclopentylsulfanylcinnoline-3-carbonitrile in lab experiments is its high potency and selectivity towards cancer cells. However, its limitations include its low solubility in aqueous media, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 4-Cyclopentylsulfanylcinnoline-3-carbonitrile. These include:
1. Developing new synthetic routes for the compound to improve its yield and purity.
2. Investigating the mechanism of action of the compound in more detail.
3. Conducting pre-clinical studies to evaluate its efficacy and toxicity in animal models.
4. Designing new analogs of the compound with improved pharmacokinetic properties and reduced toxicity.
5. Exploring its potential applications in other therapeutic areas, such as infectious diseases and inflammation.
In conclusion, 4-Cyclopentylsulfanylcinnoline-3-carbonitrile is a promising compound with potential applications in medicinal chemistry. Its unique structural features and potent biological activity make it an attractive target for drug discovery. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in pre-clinical and clinical studies.
Méthodes De Synthèse
The synthesis of 4-Cyclopentylsulfanylcinnoline-3-carbonitrile involves the reaction of cyclopentanone with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 2-chlorobenzaldehyde to form the final product. This synthetic route has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
The potential applications of 4-Cyclopentylsulfanylcinnoline-3-carbonitrile in medicinal chemistry are vast. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. Additionally, it has been reported to possess antibacterial and antifungal activities. The unique structural features of this compound make it an attractive target for designing new drugs with improved efficacy and reduced toxicity.
Propriétés
IUPAC Name |
4-cyclopentylsulfanylcinnoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c15-9-13-14(18-10-5-1-2-6-10)11-7-3-4-8-12(11)16-17-13/h3-4,7-8,10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMMLVPBBBHEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(N=NC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentylsulfanylcinnoline-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-(3-methylbutyl)-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxamide](/img/structure/B7553282.png)
![3-Cyclopropyl-5-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7553289.png)


![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)


![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)
![[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
![3-[2-(6-Fluoro-1-methylbenzimidazol-2-yl)ethylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7553368.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-5-ethyl-N-methylfuran-2-carboxamide](/img/structure/B7553376.png)
![1-[[1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553384.png)